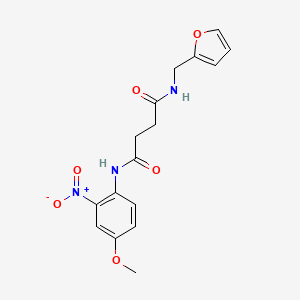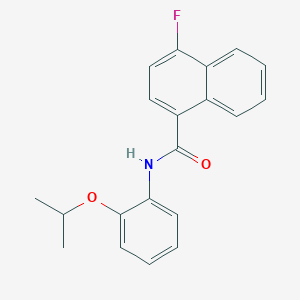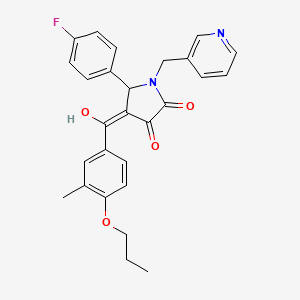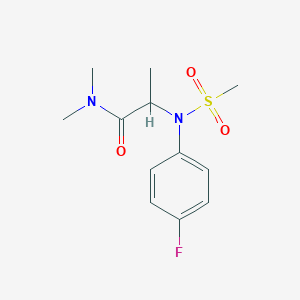
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide, also known as FMN-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FMN-1 belongs to the class of succinimide derivatives and has been found to exhibit potent anticancer activity against various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide is not fully understood. However, studies have suggested that N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in apoptosis. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has been found to exhibit several biochemical and physiological effects. Studies have reported that N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against various cancer cell lines and induces apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide also has low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has some limitations for lab experiments, including its limited solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide. One potential direction is to investigate the synergistic effects of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide with other anticancer agents. Another direction is to explore the potential applications of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide in combination therapy for cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide involves the reaction of 4-methoxy-2-nitrobenzaldehyde with succinic anhydride in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-furylmethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has been extensively studied for its potential applications in cancer treatment. Several studies have reported that N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-furylmethyl)-N'-(4-methoxy-2-nitrophenyl)succinamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-methoxy-2-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-24-11-4-5-13(14(9-11)19(22)23)18-16(21)7-6-15(20)17-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAKOXAGCJLQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5394617.png)


![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B5394630.png)

![ethyl 2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5394638.png)
![8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5394639.png)
![2-(2-hydroxy-3,5-diiodobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5394647.png)
![ethyl 4-{[2-(3-pyrrolidinyl)benzoyl]amino}-1-piperidinecarboxylate hydrochloride](/img/structure/B5394653.png)


![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![1-methyl-9-(2-propoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5394681.png)
![1-(2-chlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5394687.png)